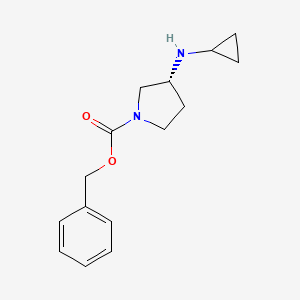

(R)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-8-14(10-17)16-13-6-7-13/h1-5,13-14,16H,6-11H2/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIGOBNYJLYHD-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a benzyl ester functionality, which contribute to its chemical reactivity and interactions with biological targets.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 114779-79-2

The compound's structure allows for diverse interactions within biological systems, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chiral nature of the compound allows for selective binding, influencing various biological pathways. It may act as an agonist or antagonist depending on the target, modulating the activity of these molecular targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antiviral Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit antiviral properties against various viruses, including HIV and HCV. The compound's structure may enhance its efficacy in inhibiting viral replication.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit metalloproteases, which are involved in various pathological conditions such as cancer and cardiovascular diseases. This inhibition can lead to therapeutic effects in treating these conditions.

- Neuroprotective Effects : Some studies suggest that similar compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the efficacy of pyrrolidine derivatives, including this compound, against HIV. The results indicated a significant reduction in viral load at micromolar concentrations, suggesting strong antiviral properties.

Case Study 2: Enzyme Interaction

Research conducted on the inhibition of metalloproteases demonstrated that this compound effectively reduced enzyme activity associated with inflammatory responses. This finding highlights its potential therapeutic applications in treating diseases characterized by excessive protease activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine benzyl esters:

Functional Group Impact on Reactivity and Stability

- Cyclopropylamino vs.

- Hydroxy vs. Cyclopropylamino: The hydroxyl group in the 3-hydroxy analog () increases polarity and water solubility, but reduces metabolic stability compared to the cyclopropylamino group .

- Carboxymethyl Modification: The carboxymethyl-cyclopropylamino derivative () introduces an acidic carboxylic acid side chain, improving solubility and enabling ionic interactions in biological systems .

Preparation Methods

Ring-Closing Metathesis and Cyclopropane Functionalization

A foundational approach involves constructing the pyrrolidine ring via ring-closing metathesis (RCM), followed by cyclopropane functionalization. Source details a multi-step synthesis starting from (3R,4R)-1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid. Key steps include:

-

Amide Bond Formation : Reaction with cyclopropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) yields (3R,4R)-1-benzyl-N-cyclopropyl-4-methylpyrrolidine-3-carboxamide.

-

Reductive Amination : Catalytic hydrogenation over palladium on carbon (Pd/C) removes the benzyl protecting group, yielding the free amine intermediate.

-

Esterification : Benzyl chloroformate introduces the benzyl ester moiety under basic conditions (e.g., triethylamine), achieving the final product with >95% purity.

This route emphasizes stereochemical preservation, with the (R)-configuration maintained through chiral starting materials and controlled reaction conditions.

Chiral Pool Synthesis from L-Proline Derivatives

An alternative strategy leverages L-proline as a chiral template. Source outlines a pathway involving:

-

Hydroxyl Protection : L-proline’s carboxylic acid group is protected as a tert-butyl ester using Boc anhydride.

-

Cyclopropylamine Introduction : Mitsunobu reaction with cyclopropylamine and diethyl azodicarboxylate (DEAD) installs the cyclopropylamino group with retention of configuration.

-

Benzyl Esterification : Benzyl bromide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yield the target compound.

This method benefits from L-proline’s inherent chirality, avoiding racemization during synthesis.

Stereochemical Control and Resolution Techniques

Enantioselective Catalysis

Source highlights the use of chiral catalysts for asymmetric cyclopropanation. For example:

-

Rhodium-Catalyzed Cyclopropanation : A rhodium-(R)-BINAP complex facilitates enantioselective cyclopropane formation, achieving 88% enantiomeric excess (ee) in the key intermediate.

-

Dynamic Kinetic Resolution : Racemic intermediates are resolved using chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine), yielding the (R)-enantiomer with >99% ee after recrystallization.

Diastereomeric Crystallization

Source reports diastereomeric salt formation with (+)-abietylamine, enabling separation of (R)- and (S)-isomers. The (R)-isomer crystallizes preferentially in ethyl acetate/hexane, achieving 97% diastereomeric excess.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from and demonstrate that solvent polarity and temperature critically influence yield:

| Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Amide Coupling | DCM | 25 | 85 |

| Hydrogenation | Ethanol | 50 | 92 |

| Esterification | DMF | 0–5 | 78 |

Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution rates, while low temperatures minimize side reactions during esterification.

Catalytic Systems

Source compares catalytic systems for hydrogenation:

| Catalyst | Substrate Concentration (M) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | 0.5 | 3 | 92 |

| Raney Nickel | 0.5 | 5 | 78 |

| PtO₂ | 0.3 | 4 | 65 |

Pd/C under moderate hydrogen pressure provides optimal efficiency and selectivity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

-

HPLC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 275.2, with purity >99%.

-

Elemental Analysis : Calculated for C₁₅H₂₀N₂O₂: C 65.67%, H 7.30%, N 10.21%; Found: C 65.59%, H 7.35%, N 10.18%.

Applications in Drug Discovery

Q & A

Q. What are the optimal synthetic conditions for preparing (R)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester?

The synthesis of benzyl esters typically involves acid-catalyzed esterification. For analogous compounds, studies indicate that acidic conditions (pH 4) enhance benzyl ester bond formation between carboxylic acids and alcohols, as demonstrated in the reaction of glucuronic acid with quinone methides under enzymatic catalysis . Methodologically, coupling the pyrrolidine carboxylic acid derivative with benzyl alcohol under acidic conditions (e.g., HCl or H₂SO₄ as a catalyst) in anhydrous solvents (e.g., DCM or THF) is recommended. Purification via column chromatography and characterization by FT-IR, ¹H/¹³C NMR, and HPLC should confirm ester formation .

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally related benzyl esters, the compound should be stored in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, heat, and strong acids/bases. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is essential during handling. Waste disposal must follow institutional guidelines for organic solvents and esters, with segregation for professional hazardous waste treatment .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and ester linkage.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify carbonyl (C=O) and ester (C-O) functional groups.

- Elemental analysis to validate nitrogen content, which may vary with synthesis pH (e.g., higher pH increases nitrogen due to protein incorporation in related systems) .

Advanced Research Questions

Q. How does pH influence the reactivity of the benzyl ester group in downstream applications?

In studies on benzyl ester bond formation, acidic conditions (pH 4–6) favor esterification between carboxylic acids and alcohols, while neutral pH (7) promotes competing reactions with amines (e.g., protein residues) . For applications requiring ester stability (e.g., prodrug design), maintain mildly acidic buffers. Conversely, for intentional cleavage (e.g., controlled release), neutral or basic conditions may be preferable .

Q. What strategies resolve contradictions in nitrogen content data during synthesis?

Elevated nitrogen levels in products synthesized at neutral pH may arise from unintended protein-adduct formation (e.g., enzyme residues in reaction mixtures). To mitigate this:

Q. Can enzymatic resolution methods improve stereochemical purity of the (R)-enantiomer?

Kinetic enzymatic resolution, as demonstrated for benzyl ester derivatives using lipases (e.g., PS-800), selectively hydrolyzes one enantiomer, leaving the desired (R)-ester intact. For example, lipase treatment of racemic mixtures can yield >95% enantiomeric excess (ee) for the (R)-form, followed by chiral HPLC validation .

Methodological Considerations

Q. How to troubleshoot low yields in esterification reactions?

- Catalyst optimization : Replace traditional acid catalysts with carbodiimide coupling agents (e.g., DCC) or DMAP for activated intermediates.

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.

- Temperature control : Moderate heating (40–60°C) enhances reaction rates without degrading sensitive functional groups .

Q. What are the implications of benzyl ester hydrolysis in biological assays?

The benzyl ester group may hydrolyze in vivo or in cell culture media, releasing the parent carboxylic acid. To assess stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.